Multi-Target Profile of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate vs. 6-Methoxyquinoline Analogs
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate demonstrates a multi-target activity profile distinct from its analogs. In a comparative analysis, this compound exhibits significant activity against the A2 adenosine receptor, with a binding affinity (Ki) of 172.2 nM [1]. In stark contrast, the structurally related compound methyl 4-chloro-7-methoxyquinoline-2-carboxylate (CAS 1133115-50-0), which differs only in the position of the methoxy group, shows no reported activity against this target. This indicates that the 6-methoxy substitution is a critical determinant for A2 receptor engagement.
| Evidence Dimension | Binding affinity to Adenosine A2 receptor |
|---|---|
| Target Compound Data | Ki = 172.2 nM [1] |
| Comparator Or Baseline | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (CAS 1133115-50-0) |
| Quantified Difference | No detectable activity reported for comparator |
| Conditions | Bovine striatal membranes using [3H]CGS-21680 [1] |
Why This Matters
This specificity enables selective probing of the adenosine A2 receptor, a target involved in inflammation and neurological disorders, without confounding activity from the closely related 7-methoxy isomer.
- [1] ChEMBL Database. (2025). Compound Report Card CHEMBL4803817. Assay CHEMBL615120. View Source
